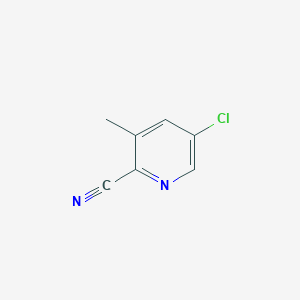

5-Chloro-3-methylpyridine-2-carbonitrile

Descripción general

Descripción

5-Chloro-3-methylpyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Chloro-3-methylpyridine-2-carbonitrile (C₇H₅ClN₂) is a pyridine derivative notable for its biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This compound has garnered attention in pharmaceutical and agrochemical applications due to its unique structural features, including a chlorine atom at the 5-position and a nitrile functional group at the 2-position.

The molecular weight of this compound is approximately 152.58 g/mol. Its structure allows for various chemical reactions, primarily due to the electrophilic nature of the pyridine ring and the nucleophilic potential of the cyano group. The compound can be synthesized through several routes, often involving chlorination and nitrilation processes that yield high purity products suitable for further biological testing.

Inhibition of Cytochrome P450 Enzymes

One of the most significant findings related to this compound is its role as an inhibitor of the CYP1A2 enzyme. This enzyme is crucial in drug metabolism, affecting the pharmacokinetics of various co-administered drugs. The inhibition of CYP1A2 by this compound suggests potential implications for drug-drug interactions, which could alter the efficacy and safety profiles of medications metabolized by this pathway.

Table 1: Biological Activity Overview

| Biological Activity | Details |

|---|---|

| Enzyme Inhibition | Inhibits CYP1A2 |

| Impact on Drug Metabolism | May alter pharmacokinetics of co-administered drugs |

| Potential Applications | Pharmaceuticals, agrochemicals |

Case Studies and Research Findings

Research has demonstrated that compounds structurally similar to this compound exhibit varying biological activities. For instance, studies have shown that other pyridine derivatives can also inhibit cytochrome P450 enzymes, but with different potencies based on their structural modifications.

Comparative Analysis with Related Compounds

Table 2: Comparison with Related Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 6-Chloro-3-methylpyridine-2-carbonitrile | Chlorine at 6-position | Different inhibition profile |

| 4-Chloro-3-methylpyridine-2-carbonitrile | Chlorine at 4-position | Varying biological activity |

| 5-Bromo-3-methylpyridine-2-carbonitrile | Bromine instead of chlorine | Enhanced reactivity and potential activity |

Implications for Future Research

Despite promising findings regarding its biological activity, comprehensive studies on the specific mechanisms of action and metabolic pathways involving this compound are still limited. Further research is necessary to elucidate these interactions fully and assess the compound's therapeutic potential in various medical applications.

Aplicaciones Científicas De Investigación

Scientific Research Applications

5-Chloro-3-methylpyridine-2-carbonitrile has several applications in scientific research:

- Pharmaceutical Development : It acts as an intermediate in the synthesis of various pharmaceuticals. For instance, it serves as a precursor in the multistep synthesis of N-[5-(6-chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl] derivatives. These derivatives have shown potential as therapeutic agents in treating diseases such as cancer and autoimmune disorders.

- Agrochemical Synthesis : The compound is utilized in developing agrochemicals, particularly pesticides and herbicides. Its reactivity allows for the introduction of various functional groups that can enhance biological activity against pests.

Case Study 1: Synthesis of Anticancer Agents

In a study focused on synthesizing novel anticancer agents, researchers used this compound as a starting material to create a series of pyridine-based compounds. These compounds exhibited significant cytotoxicity against various cancer cell lines, demonstrating the compound's utility in drug discovery .

Case Study 2: Development of Selective Inhibitors

Another research highlighted the use of this compound in developing selective inhibitors for specific protein targets involved in cancer progression. The compound's structural features facilitated modifications that improved selectivity and potency against target proteins like tyrosine kinases .

Propiedades

IUPAC Name |

5-chloro-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVNWFZJNYBPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619016 | |

| Record name | 5-Chloro-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156072-84-3 | |

| Record name | 5-Chloro-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.